Bersiporocin

Description

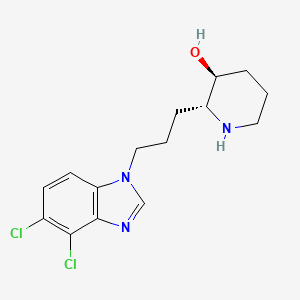

Structure

3D Structure

Properties

CAS No. |

2241808-52-4 |

|---|---|

Molecular Formula |

C15H19Cl2N3O |

Molecular Weight |

328.2 g/mol |

IUPAC Name |

(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol |

InChI |

InChI=1S/C15H19Cl2N3O/c16-10-5-6-12-15(14(10)17)19-9-20(12)8-2-3-11-13(21)4-1-7-18-11/h5-6,9,11,13,18,21H,1-4,7-8H2/t11-,13+/m1/s1 |

InChI Key |

VXCNMWNXDDMFSX-YPMHNXCESA-N |

Isomeric SMILES |

C1C[C@@H]([C@H](NC1)CCCN2C=NC3=C2C=CC(=C3Cl)Cl)O |

Canonical SMILES |

C1CC(C(NC1)CCCN2C=NC3=C2C=CC(=C3Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Bersiporocin: A Deep Dive into its Asymmetric Inhibition of Prolyl-tRNA Synthetase for the Treatment of Fibrosis

For Immediate Release

This technical whitepaper provides an in-depth analysis of the mechanism of action of bersiporocin (DWN12088), a first-in-class antifibrotic agent under development by Daewoong Pharmaceutical. Tailored for researchers, scientists, and drug development professionals, this document details the molecular interactions, preclinical and clinical data, and the innovative asymmetric inhibition that underpins bersiporocin's therapeutic potential and safety profile.

Executive Summary

Bersiporocin is an orally administered small molecule that selectively inhibits prolyl-tRNA synthetase (PARS1), a key enzyme in collagen synthesis.[1][2][3] Its novel mechanism of action centers on the asymmetric inhibition of the PARS1 homodimer, which reduces the excessive collagen production characteristic of fibrotic diseases like Idiopathic Pulmonary Fibrosis (IPF) while preserving essential cellular functions.[4][5] This unique approach offers a promising therapeutic window, aiming to halt or even reverse fibrosis with an improved safety profile compared to broader-acting antifibrotics.[6][7] Currently in Phase II clinical trials for IPF, bersiporocin has received Orphan Drug and Fast Track designations from the U.S. Food and Drug Administration (FDA), as well as Orphan Drug Designation from the European Medicines Agency (EMA).[7][8]

The Molecular Target: Prolyl-tRNA Synthetase (PARS1)

PARS1 is a crucial enzyme responsible for catalyzing the attachment of proline to its cognate tRNA, a fundamental step in protein synthesis.[6][9] Proline is a major constituent of collagen, the primary protein component of the extracellular matrix that accumulates excessively in fibrotic tissues.[1] In pathological fibrotic conditions, the upregulation of PARS1 is linked to increased collagen production.[1] Therefore, inhibiting PARS1 presents a direct strategy to mitigate fibrosis. However, complete inhibition of PARS1 would be detrimental to global protein synthesis, highlighting the need for a nuanced inhibitory approach.[5][9]

The Core Mechanism: Asymmetric Inhibition

The cornerstone of bersiporocin's innovative mechanism is its asymmetric binding to the PARS1 homodimer.[4][9] PARS1 functions as a dimer, with two identical subunits (protomers), each containing a catalytic site.[4][5] Bersiporocin binds with high affinity to the catalytic site of one protomer, inducing a conformational change in the homodimer's tertiary structure.[4][5] This structural alteration negatively affects the binding of a second bersiporocin molecule to the other protomer.[4][5]

This results in a state of partial, rather than complete, inhibition of the PARS1 enzyme. One active site is effectively blocked, reducing the overall rate of proline activation for collagen synthesis, while the other remains functional, allowing for the continuation of essential protein synthesis.[4][8] This asymmetric inhibition is the key to bersiporocin's enhanced safety profile, as it avoids the potential toxicity associated with complete shutdown of a vital cellular enzyme.[5][9]

Signaling Pathway and Cellular Effects

Bersiporocin's inhibition of PARS1 directly impacts the downstream pathways of collagen synthesis. In fibrotic conditions, signaling molecules like Transforming Growth Factor-beta (TGF-β) stimulate fibroblasts to differentiate into myofibroblasts, which are hyperactive in producing collagen and other extracellular matrix components. By limiting the availability of prolyl-tRNA, bersiporocin curtails this excessive collagen production at a fundamental level. Preclinical studies have demonstrated that bersiporocin reduces the synthesis of collagen and alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, in primary lung fibroblasts from IPF patients stimulated with TGF-β.[1]

Quantitative Data Summary

Preclinical Efficacy and Selectivity

| Parameter | Value | Cell Line/Model | Reference |

| Collagen Synthesis IC50 | Varies by cell type | Lung Fibroblasts | [6] |

| Puromycin Incorporation IC50 | Higher than Collagen IC50 | WI-26 VA4 cells | [6] |

| Therapeutic Index | Improved vs. Halofuginone | In vitro and in vivo IPF models | [9] |

Phase 1 Clinical Trial in Healthy Volunteers

| Parameter | Finding | Study Population | Reference |

| Maximum Tolerated Dose (Single) | Up to 600 mg | 40 healthy adults | [1] |

| Maximum Tolerated Dose (Multiple) | Up to 200 mg twice daily for 14 days | 32 healthy adults | [1] |

| Pharmacokinetics (PK) | Dose-proportional up to 600 mg (single) and 200 mg (multiple) | Healthy adults | [1] |

| Pharmacodynamics (PD) | Lower levels of pro-peptide of type 3 procollagen (Pro-C3) vs. placebo | Healthy adults (Multiple Ascending Dose) | [1] |

| Most Common Adverse Events | Gastrointestinal | Healthy adults | [1] |

Experimental Protocols

PARS1 Inhibition Assay (General Protocol)

A representative protocol for determining the inhibitory activity of bersiporocin on PARS1 would involve a scintillation proximity assay (SPA).

-

Reaction Mixture Preparation: A reaction mixture containing recombinant human PARS1, [³H]-proline, ATP, and tRNA is prepared in a suitable buffer.

-

Compound Incubation: Bersiporocin at varying concentrations is added to the reaction mixture and incubated to allow for binding to the enzyme.

-

Reaction Initiation and Termination: The enzymatic reaction is initiated and allowed to proceed for a defined period at 37°C. The reaction is then terminated by the addition of a stop solution.

-

Detection: The amount of [³H]-proline incorporated into the tRNA is quantified using a scintillation counter.

-

Data Analysis: The IC50 value, representing the concentration of bersiporocin required to inhibit 50% of the PARS1 enzymatic activity, is calculated from the dose-response curve.

Asymmetric Binding Determination (Workflow)

The elucidation of the asymmetric binding mechanism involved a combination of structural and kinetic analyses.

Conclusion

Bersiporocin represents a novel and targeted approach to antifibrotic therapy. Its unique mechanism of asymmetric inhibition of PARS1 offers the potential for potent efficacy in reducing collagen deposition while maintaining a favorable safety profile by avoiding the complete shutdown of a vital cellular enzyme. The preclinical and Phase 1 clinical data are promising, and the ongoing Phase 2 trials will be crucial in further establishing its clinical utility in treating IPF and potentially other fibrotic diseases. This in-depth understanding of its mechanism of action provides a solid foundation for its continued development and evaluation.

References

- 1. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of bersiporocin, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daewoong Pharmaceutical Presents Phase 2 Clinical Trial Poster on 'Bersiporocin' at ATS 2025, Highlights Global Patient Demographics [prnewswire.com]

- 3. biopharmaapac.com [biopharmaapac.com]

- 4. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]

- 5. doaj.org [doaj.org]

- 6. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Daewoong highlights mid-phase IPF trial progress for PRS-targeting oral drug at ATS 2025 < Pharma < Article - KBR [koreabiomed.com]

- 8. Daewoong Pharmaceutical's Bersiporocin Receives 'Orphan Drug Designation' in Europe to Treat Idiopathic Pulmonary Fibrosis [prnewswire.com]

- 9. embopress.org [embopress.org]

Bersiporocin: A Technical Deep Dive into Asymmetric Prolyl-tRNA Synthetase Inhibition for Fibrotic Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bersiporocin (DWN12088) is a novel, first-in-class, orally bioavailable small molecule inhibitor of prolyl-tRNA synthetase (PRS). It is currently in Phase 2 clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease with a high unmet medical need.[1][2][3] Bersiporocin's unique mechanism of action, characterized by the asymmetric inhibition of the PRS homodimer, offers a promising therapeutic window by selectively reducing collagen synthesis without causing the significant toxicity associated with complete inhibition of this essential enzyme. This document provides a comprehensive technical overview of bersiporocin, including its mechanism of action, quantitative preclinical data, and detailed experimental methodologies.

Introduction: The Role of Prolyl-tRNA Synthetase in Fibrosis

Idiopathic pulmonary fibrosis is characterized by the excessive deposition of extracellular matrix components, primarily collagen, leading to progressive scarring of the lung tissue and irreversible decline in lung function.[1] Proline is a major constituent of collagen, and its incorporation into procollagen chains is a critical step in collagen synthesis. Prolyl-tRNA synthetase (PRS), also known as PARS1, is the enzyme responsible for charging proline to its cognate tRNA, making it available for protein synthesis.[1][4] In fibrotic diseases, elevated PRS activity is linked to increased collagen production. Therefore, inhibiting PRS presents a logical therapeutic strategy to mitigate fibrosis. However, as PRS is essential for general protein synthesis, complete inhibition can lead to significant cellular toxicity.[1][4][5]

Bersiporocin's Novel Mechanism of Action: Asymmetric Inhibition

Bersiporocin overcomes the challenge of PRS inhibition-associated toxicity through a novel mechanism of asymmetric binding to the PRS homodimer.[1][4][5] PARS1 exists as a dimer, and bersiporocin binds to the catalytic site of each protomer with different affinities. The binding of the first bersiporocin molecule to one protomer induces a conformational change that reduces the binding affinity of the second molecule to the other protomer.[1][4] This results in a dose-response curve with a reduced Hill slope, indicating negative cooperativity.[4] This asymmetric inhibition leads to a partial and controlled reduction in PRS activity, sufficient to decrease the synthesis of proline-rich collagen but not to a level that severely impairs overall protein synthesis, thus widening the therapeutic window.[1][4][5]

Below is a diagram illustrating the asymmetric inhibition of the PARS1 homodimer by bersiporocin.

Quantitative Data Summary

The following tables summarize the key quantitative data for bersiporocin from preclinical studies.

Table 1: In Vitro Potency of Bersiporocin

| Parameter | Bersiporocin | Halofuginone (Comparator) | Cell Line | Reference |

| IC50 (Collagen Level) | 3.1 nM | 2.5 nM | WI-26 VA4 | [4] |

| IC50 (Cell Viability) | 100 nM | 10 nM | WI-26 VA4 | [4] |

| Therapeutic Index (IC50 Viability / IC50 Collagen) | 32.3 | 4.0 | WI-26 VA4 | [4] |

Table 2: In Vivo Efficacy of Bersiporocin in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis

| Parameter | Vehicle Control | Bersiporocin (30 mg/kg) | Nintedanib (60 mg/kg) | Pirfenidone (400 mg/kg) | Reference |

| Hydroxyproline Content (µ g/lung ) | ~1200 | ~800 | ~900 | ~950 | [4] |

| Ashcroft Score | ~6 | ~3 | ~4 | ~4.5 | [4] |

Detailed Experimental Methodologies

Prolyl-tRNA Synthetase (PRS) Inhibition Assay

The enzymatic activity of PRS is determined by measuring the aminoacylation of tRNAPro with [3H]-proline.

-

Reaction Mixture: The reaction is typically performed in a buffer containing HEPES, KCl, MgCl2, DTT, ATP, and bovine serum albumin.

-

Enzyme and Substrates: Recombinant human PARS1, total human tRNA, and [3H]-proline are used.

-

Procedure:

-

Bersiporocin or vehicle control is pre-incubated with the enzyme and reaction buffer.

-

The reaction is initiated by the addition of tRNA and [3H]-proline.

-

The reaction is incubated at 37°C.

-

Aliquots are removed at various time points and spotted onto filter paper discs.

-

The filter discs are washed with trichloroacetic acid (TCA) to precipitate the charged tRNA and remove unincorporated [3H]-proline.

-

The radioactivity on the filter discs is measured using a scintillation counter.

-

-

Data Analysis: The rate of [3H]-proline incorporation is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of bersiporocin to PARS1 in a cellular context.

-

Cell Culture and Treatment: Human lung fibroblasts (e.g., WI-26 VA4) are cultured and treated with various concentrations of bersiporocin or vehicle control.

-

Thermal Challenge: The treated cells are heated to a range of temperatures to induce protein denaturation.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

Protein Detection: The amount of soluble PARS1 in the supernatant is quantified by Western blotting using a specific anti-PARS1 antibody.

-

Data Analysis: The melting temperature (Tm) of PARS1 is determined in the presence and absence of bersiporocin. A shift in the Tm indicates target engagement.

The workflow for a typical CETSA experiment is depicted below.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This in vivo model is used to assess the anti-fibrotic efficacy of bersiporocin.

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.

-

Drug Administration: Bersiporocin, vehicle control, or positive controls (nintedanib, pirfenidone) are administered orally, typically starting several days after bleomycin instillation to model a therapeutic intervention.

-

Assessment of Fibrosis:

-

Hydroxyproline Assay: At the end of the study, the lungs are harvested, and the total collagen content is quantified by measuring the amount of hydroxyproline, a key amino acid in collagen.[6][7][8][9]

-

Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition (blue staining).[10][11][12][13][14] The severity of fibrosis is semi-quantitatively scored using the Ashcroft scoring system.

-

-

Data Analysis: The hydroxyproline content and Ashcroft scores are compared between the different treatment groups.

The signaling pathway leading to fibrosis and the point of intervention by bersiporocin is illustrated below.

Conclusion

Bersiporocin represents a promising and innovative approach to the treatment of idiopathic pulmonary fibrosis and potentially other fibrotic diseases. Its unique mechanism of asymmetric inhibition of prolyl-tRNA synthetase allows for the targeted reduction of collagen synthesis while maintaining a favorable safety profile. The preclinical data strongly support its continued clinical development, and the ongoing Phase 2 trials will be crucial in determining its efficacy in patients. This technical guide provides a foundational understanding of bersiporocin for researchers and drug development professionals interested in this novel therapeutic agent.

References

- 1. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]

- 2. Bersiporocin by Daewoong Pharmaceutical for Idiopathic Pulmonary Fibrosis: Likelihood of Approval [pharmaceutical-technology.com]

- 3. Daewoong's First-in-Class IPF Drug Bersiporocin Clears Third Safety Review, Phase 2 Trial Nears Completion [trial.medpath.com]

- 4. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Daewoong Pharmaceutical Publishes Molecular Mechanism of Bersiporocin as an Antifibrotic in EMBO Molecular Medicine [prnewswire.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Hydroxyproline assay [bio-protocol.org]

- 8. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Masson's trichrome staining for collagen fibers of tumor and lung tissue [bio-protocol.org]

- 11. Lung Section Staining and Microscopy [bio-protocol.org]

- 12. Lung Section Staining and Microscopy [en.bio-protocol.org]

- 13. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Bersiporocin: A Deep Dive into Target Identification and Validation for the Treatment of Idiopathic Pulmonary Fibrosis

For Immediate Release

This technical whitepaper provides an in-depth overview of the target identification and validation of Bersiporocin (DWN12088), a first-in-class investigational oral therapy for idiopathic pulmonary fibrosis (IPF).[1][2][3] Developed by Daewoong Pharmaceutical, Bersiporocin offers a novel approach to treating IPF by selectively targeting Prolyl-tRNA Synthetase (PRS), an enzyme critically involved in collagen synthesis.[1][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and preclinical validation of this promising anti-fibrotic agent.

Executive Summary

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the excessive accumulation of collagen and other extracellular matrix components, leading to stiffening of the lungs and irreversible decline in respiratory function.[1][5][6] Current therapeutic options for IPF primarily slow disease progression but have limited efficacy and can be associated with significant side effects. Bersiporocin represents a potential paradigm shift by targeting a key enzyme in the collagen biosynthesis pathway, Prolyl-tRNA Synthetase (PARS1 or PRS).[1][3][4] A pivotal study published in EMBO Molecular Medicine elucidated the unique mechanism of action of Bersiporocin, demonstrating its ability to asymmetrically inhibit the PARS1 homodimer, thereby reducing collagen production without compromising essential cellular functions.[7] This whitepaper will detail the target identification and validation of Bersiporocin, present key preclinical and clinical data, and outline the experimental methodologies used to establish its mechanism of action.

Target Identification: Prolyl-tRNA Synthetase (PARS1/PRS)

The rationale for targeting PARS1 in fibrotic diseases stems from the high proline content of collagen, the primary protein responsible for the pathological scarring observed in IPF.[4] By inhibiting the enzyme responsible for charging transfer RNA (tRNA) with proline, it is possible to selectively reduce the synthesis of proline-rich proteins like collagen.

Preclinical studies have demonstrated that the expression of PARS1 is significantly elevated in the lung tissues of patients with IPF.[8] This upregulation of PARS1 correlates with the increased collagen deposition characteristic of the disease, making it a compelling therapeutic target.

Mechanism of Action: Asymmetric Inhibition

Bersiporocin exhibits a novel mechanism of action by asymmetrically inhibiting the PARS1 enzyme, which exists as a homodimer.[7] Bersiporocin binds to the catalytic site of one of the PARS1 protomers, inducing a conformational change that prevents the binding of a second Bersiporocin molecule to the other protomer.[7] This results in a partial, rather than complete, inhibition of PARS1 activity. This unique mode of "asymmetric inhibition" is crucial for the drug's safety profile, as it allows for a therapeutic reduction in collagen synthesis while preserving enough PARS1 function to maintain normal protein synthesis and cellular homeostasis.[7]

Signaling Pathway

Bersiporocin's inhibition of PARS1 directly impacts the downstream synthesis of collagen, a key component of the extracellular matrix. The overproduction of collagen in IPF is driven by complex signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway playing a central role. TGF-β signaling, through its downstream mediators Smad2 and Smad3, is a potent stimulator of collagen gene transcription.[1][2][4][9][10] By limiting the available prolyl-tRNA, Bersiporocin effectively curtails the TGF-β-induced surge in collagen production.

Quantitative Data

Bersiporocin has undergone extensive preclinical and clinical evaluation. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Activity of Bersiporocin

| Parameter | Value | Description |

| PARS1 Enzymatic Inhibition (IC50) | Data not publicly available | Concentration of Bersiporocin required to inhibit 50% of PARS1 enzymatic activity in a cell-free assay. |

| Collagen Synthesis Inhibition (IC50) | Data not publicly available | Concentration of Bersiporocin required to inhibit 50% of collagen synthesis in cellular assays. |

Table 2: Bersiporocin Clinical Trial Overview

| Phase | Status | Number of Participants | Key Objectives |

| Phase 1 | Completed | 162 healthy subjects | Evaluate safety, tolerability, and pharmacokinetics.[5] |

| Phase 2 (NCT05389215) | Ongoing | 102 IPF patients | Evaluate efficacy (change in Forced Vital Capacity - FVC) and safety.[3][6] |

Target Validation Experiments

A series of rigorous experiments were conducted to validate PARS1 as the therapeutic target of Bersiporocin for the treatment of IPF.

Enzymatic Assays

-

Objective: To confirm the direct inhibitory effect of Bersiporocin on the enzymatic activity of PARS1.

-

Methodology: A biochemical assay was performed to measure the aminoacylation of tRNA with proline by purified recombinant PARS1 in the presence of varying concentrations of Bersiporocin. The amount of prolyl-tRNA formed was quantified to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the direct binding of Bersiporocin to PARS1 in a cellular context.

-

Methodology:

-

Intact cells were treated with either Bersiporocin or a vehicle control.

-

The cells were then subjected to a temperature gradient to induce protein denaturation.

-

The aggregated proteins were separated from the soluble fraction by centrifugation.

-

The amount of soluble PARS1 at each temperature was quantified by Western blotting or mass spectrometry.

-

A shift in the melting temperature of PARS1 in the presence of Bersiporocin indicates direct target engagement.

-

Animal Models of Idiopathic Pulmonary Fibrosis

-

Objective: To evaluate the in vivo efficacy of Bersiporocin in a disease-relevant animal model.

-

Methodology:

-

Pulmonary fibrosis was induced in mice using bleomycin.

-

A treatment group received oral administration of Bersiporocin, while a control group received a placebo.

-

Lung function was assessed using whole-body plethysmography.

-

Histological analysis of lung tissue was performed to quantify collagen deposition and fibrosis.

-

Bersiporocin treatment resulted in a significant reduction in collagen accumulation in the lungs and an improvement in lung function.[8]

-

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for key experimental procedures used in the validation of Bersiporocin's target.

References

- 1. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Daewoong highlights mid-phase IPF trial progress for PRS-targeting oral drug at ATS 2025 < Pharma < Article - KBR [koreabiomed.com]

- 4. New insights into TGF-β/Smad signaling in tissue fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 6. Daewoong starts subject administration in idiopathic pulmonary fibrosis therapy trial [clinicaltrialsarena.com]

- 7. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]

- 8. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of bersiporocin, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]

- 10. Frontiers | Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis [frontiersin.org]

Bersiporocin: A Technical Guide to Preclinical Studies in Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bersiporocin (formerly DWN12088) is a first-in-class, orally bioavailable small molecule inhibitor of prolyl-tRNA synthetase (PRS). By selectively targeting a key enzyme in collagen synthesis, Bersiporocin presents a novel therapeutic approach for the treatment of fibrotic diseases. This document provides a comprehensive overview of the preclinical data for Bersiporocin in various fibrosis models, including idiopathic pulmonary fibrosis (IPF), liver fibrosis, and kidney fibrosis. Detailed experimental protocols and a summary of quantitative data are presented to offer a complete technical resource for researchers and drug development professionals.

It is important to note that in early research, the compound designation CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, was also investigated for pulmonary fibrosis. However, Bersiporocin (DWN12088) is a distinct molecule with a different mechanism of action, specifically the inhibition of PRS. This guide will focus exclusively on the preclinical findings related to Bersiporocin (DWN12088).

Mechanism of Action: Asymmetric Inhibition of Prolyl-tRNA Synthetase (PRS)

Bersiporocin's primary mechanism of action is the inhibition of prolyl-tRNA synthetase (PARS1), a critical enzyme for the synthesis of collagen, the primary component of fibrotic tissue. Bersiporocin binds to the catalytic site of the PARS1 homodimer in an asymmetric manner. This unique binding mode leads to negative cooperativity, where the binding of one Bersiporocin molecule to one protomer of the PARS1 dimer interferes with the binding of a second molecule to the other protomer. This results in a less steep dose-response curve and a wider therapeutic index, allowing for the inhibition of collagen production with a reduced risk of off-target effects on global protein synthesis.[1][2][3][4]

Quantitative Data Summary

Table 1: In Vitro Efficacy of Bersiporocin

| Parameter | Cell Line | Condition | Bersiporocin (DWN12088) | Halofuginone (HF) | Reference |

| IC50 (Collagen I) | WI-26 VA4 (human lung fibroblasts) | TGF-β stimulation | 2,025 nM | 15.19 nM | [5] |

| CC50 (Cytotoxicity) | WI-26 VA4 (human lung fibroblasts) | - | 20,847 nM | 52.55 nM | [5] |

| Therapeutic Index (CC50/IC50) | WI-26 VA4 (human lung fibroblasts) | - | 10.29 | 3.46 | [5] |

| Inhibition of Profibrotic Genes | LX-2 (human hepatic stellate cells) | TGF-β stimulation | Dose-dependent decrease in Collagen I, Fibronectin, α-SMA | Not Reported | [4] |

Table 2: In Vivo Efficacy of Bersiporocin in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

| Parameter | Dosing Regimen | Result | Pirfenidone | Nintedanib | Reference |

| Modified Ashcroft Score | 10 mg/kg, once daily (preventive model) | Significant reduction | Significant reduction | Not Reported | [6] |

| Lung Weight | 10 mg/kg, once daily (preventive model) | Significant reduction | Significant reduction | Not Reported | [6] |

| Collagen Content (BALF) | 10 mg/kg, once daily (preventive model) | Significant reduction | Significant reduction | Not Reported | [6] |

| Percutaneous Oxygen Saturation (SpO2) | 10 mg/kg, once daily (therapeutic model) | Significant improvement | Not Reported | Significant improvement | [7] |

| Collagen Content (Lung Tissue) | 10 mg/kg, once daily (therapeutic model) | Significant reduction | Not Reported | Significant reduction | [7] |

Table 3: In Vivo Efficacy of Bersiporocin in a Methionine-Choline Deficient (MCD) Diet-Induced Liver Fibrosis (NASH) Mouse Model

| Parameter | Dosing Regimen | Result | Reference |

| Hepatic Hydroxyproline Content | Oral gavage for 6 weeks | Significant attenuation of collagen fiber formation | [4] |

| Profibrotic Gene Expression (Col1a1, Col1a2, Fn1, Acta2) | Oral gavage for 6 weeks | Drastic inhibition of mRNA and protein levels | [4] |

Note: Specific quantitative reductions for the liver fibrosis model were not detailed in the publication, but were described as significant.

Table 4: In Vivo Efficacy of Bersiporocin in an Adenine-Induced Kidney Fibrosis Mouse Model

| Parameter | Dosing Regimen | Result | Reference |

| Anti-fibrotic Efficacy | Not specified | Significant | [8] |

Note: A specific publication with detailed quantitative data for the adenine-induced kidney fibrosis model was not available at the time of this review. The reference indicates efficacy was observed.

Experimental Protocols

In Vitro Assays

1. Inhibition of Collagen Synthesis in Human Lung Fibroblasts (WI-26 VA4)

-

Cell Culture: WI-26 VA4 cells were cultured in appropriate media.

-

Treatment: Cells were serum-starved for 6 hours, then incubated with varying concentrations of Bersiporocin or Halofuginone in the presence of 2 ng/ml TGF-β for 72 hours.

-

Analysis: Secreted pro-collagen I levels in the supernatant were determined by ELISA.

-

Cytotoxicity Assay: Cell viability was assessed using the CellTiter-Glo assay to determine CC50 values.[5]

2. Inhibition of Profibrotic Gene Expression in Human Hepatic Stellate Cells (LX-2)

-

Cell Culture: LX-2 cells were maintained in standard culture conditions.

-

Treatment: Cells were pre-treated with various concentrations of Bersiporocin for 2 hours, followed by stimulation with 2 ng/mL TGF-β for 24 hours.

-

Analysis:

-

Immunoblotting: Protein levels of Collagen I, Fibronectin, and α-SMA were determined by western blot.

-

Immunofluorescence: Expression of Collagen I and Fibronectin was visualized by immunofluorescence staining.

-

RT-qPCR: mRNA expression of COL1A1, COL1A2, FN1, and ACTA2 was quantified.[4]

-

In Vivo Models

1. Bleomycin-Induced Pulmonary Fibrosis Mouse Model

-

Animal Model: C57BL/6 mice.

-

Induction of Fibrosis: A single intratracheal injection of bleomycin.

-

Dosing Regimens:

-

Preventive Model: Bersiporocin (3, 10, or 30 mg/kg), or Pirfenidone (100 mg/kg, twice daily) was administered orally once a day, starting one day before bleomycin administration and continuing for 3 weeks.

-

Therapeutic Model: Bersiporocin (10 mg/kg), Nintedanib (60 mg/kg), or Pirfenidone (200 mg/kg) was administered orally once a day, starting one week after bleomycin administration and continuing for 2 weeks.

-

-

Efficacy Endpoints:

-

Histology: Lung tissue was stained with Masson's trichrome, and fibrosis was scored using the modified Ashcroft score.

-

Collagen Content: Measured in bronchoalveolar lavage fluid (BALF) and lung tissue homogenates (hydroxyproline assay).

-

Lung Function: Assessed by measuring percutaneous oxygen saturation (SpO2).

-

Lung Weight: Measured as an indicator of edema and fibrosis.[6][7]

-

2. Methionine-Choline Deficient (MCD) Diet-Induced Liver Fibrosis (NASH) Mouse Model

-

Animal Model: Mice were fed an MCD diet.

-

Treatment: Bersiporocin or saline was administered by oral gavage for 6 weeks.

-

Efficacy Endpoints:

-

Histology: Liver sections were stained with Masson's trichrome to visualize collagen deposition.

-

Collagen Content: Hepatic hydroxyproline content was measured.

-

Gene and Protein Expression: Levels of profibrotic markers (Col1a1, Col1a2, Fn1, Acta2) were assessed by RT-qPCR and immunoblotting.[4]

-

3. Adenine-Induced Kidney Fibrosis Mouse Model

-

Animal Model: Mice were administered adenine to induce chronic kidney disease and fibrosis.

-

Treatment and Endpoints: Specific details on the dosing regimen and quantitative efficacy endpoints for Bersiporocin in this model are not yet fully published but have been referenced as showing a significant anti-fibrotic effect.[8]

Visualizations

Conclusion

The preclinical data for Bersiporocin (DWN12088) strongly support its development as a novel anti-fibrotic agent. Its unique mechanism of asymmetrically inhibiting prolyl-tRNA synthetase offers a targeted approach to reducing collagen synthesis with a favorable safety profile in preclinical models. Bersiporocin has demonstrated significant efficacy in reducing fibrosis in models of idiopathic pulmonary fibrosis and liver fibrosis. While further quantitative data in kidney fibrosis models would be beneficial, the existing evidence suggests a broad anti-fibrotic potential. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising therapeutic candidate.

References

- 1. A novel model of adenine-induced chronic kidney disease-associated gastrointestinal dysfunction in mice: The gut-kidney axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]

- 3. Daewoong Announces Promising Results in Pulmonary Fibrosis Trial - Businesskorea [businesskorea.co.kr]

- 4. DWN12088, A Prolyl-tRNA Synthetase Inhibitor, Alleviates Hepatic Injury in Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Daewoong Pharmaceutical Presents Phase 2 Clinical Trial Poster on 'Bersiporocin' at ATS 2025, Highlights Global Patient Demographics [prnewswire.com]

- 8. Bersiporocin by Daewoong Pharmaceutical for Idiopathic Pulmonary Fibrosis: Likelihood of Approval [pharmaceutical-technology.com]

Bersiporocin's Impact on Collagen Synthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bersiporocin (DWN12088) is a novel, first-in-class small molecule inhibitor of prolyl-tRNA synthetase (PRS), a key enzyme in collagen biosynthesis. Developed by Daewoong Pharmaceutical, bersiporocin is under investigation as a potential therapeutic for fibrotic diseases, most notably Idiopathic Pulmonary Fibrosis (IPF). This document provides a comprehensive overview of the current understanding of bersiporocin's mechanism of action and its effects on collagen synthesis, drawing from available preclinical and clinical data. Bersiporocin has demonstrated a unique, safety-oriented mechanism of asymmetric inhibition of its target, leading to a reduction in collagen production without complete cessation of this vital biological process. Preclinical studies have shown its efficacy in reducing collagen deposition in cellular and animal models of pulmonary fibrosis, and early clinical data indicates a systemic reduction in a collagen synthesis biomarker in humans.

Introduction

Fibrotic diseases, including IPF, are characterized by the excessive accumulation of extracellular matrix (ECM) components, primarily collagen, leading to tissue scarring and organ dysfunction. Prolyl-tRNA synthetase (PARS1 or PRS) plays a critical role in protein synthesis by catalyzing the attachment of proline to its corresponding transfer RNA (tRNA). Given that proline is a major constituent of collagen, inhibiting PARS1 presents a promising therapeutic strategy to specifically curb excessive collagen production at its source. Bersiporocin has been developed to target this pathway and has received Orphan Drug Designation and Fast Track Designation from the U.S. Food and Drug Administration (FDA) for the treatment of IPF.[1][2]

Mechanism of Action: Asymmetric Inhibition of PARS1

The core of bersiporocin's innovative approach lies in its unique interaction with its target enzyme, PARS1. PARS1 exists as a homodimer, and its catalytic activity is directly involved in the synthesis of collagen and other pro-fibrotic markers.[1][3][4] Bersiporocin exhibits an asymmetric binding mechanism, where it strongly binds to only one of the two enzyme units in the PARS1 homodimer.[1][3][4] This binding event induces a conformational change in the enzyme complex, which in turn prevents a second bersiporocin molecule from binding to the other active site.[1][3]

This asymmetric inhibition is crucial for the drug's safety profile. It leads to a reduction in the overall enzymatic activity of PARS1, thereby decreasing collagen production, but it does not completely abolish the enzyme's function.[1][3] This allows for the maintenance of essential physiological protein synthesis, mitigating the potential for toxicity associated with complete inhibition of such a vital enzyme.[1][3]

Signaling Pathway Diagram

Caption: Mechanism of Asymmetric Inhibition of PARS1 by Bersiporocin.

Preclinical Evidence of Efficacy

While specific quantitative data from the primary research publication, "Control of Fibrosis via Asymmetric Inhibition of Prolyl-tRNA Synthetase" in EMBO Molecular Medicine, were not publicly available in the searched documents, numerous reports confirm bersiporocin's anti-fibrotic effects in preclinical models.

In Vitro Studies in Human Lung Fibroblasts

In studies utilizing primary lung fibroblasts derived from patients with IPF, bersiporocin has been shown to reduce the synthesis of both collagen and alpha-smooth muscle actin (α-SMA) when stimulated with Transforming Growth Factor-beta (TGF-β).[5] TGF-β is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of fibrosis, and α-SMA is a marker of myofibroblast differentiation, the primary cell type responsible for excessive collagen deposition. The ability of bersiporocin to counteract the effects of TGF-β in these patient-derived cells provides strong evidence for its therapeutic potential.

In Vivo Studies in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

The bleomycin-induced pulmonary fibrosis model is a widely used and well-characterized animal model for studying IPF. In this model, oral administration of bersiporocin resulted in a significant reduction of collagen accumulation in the lung and heart tissues.[5] Furthermore, bersiporocin treatment led to a considerable improvement in lung function as measured by whole-body plethysmography.[5] These findings demonstrate the in vivo anti-fibrotic efficacy of bersiporocin and its potential to not only halt the progression of fibrosis but also to improve respiratory function.

Note: Detailed quantitative data from these preclinical studies, such as dose-response curves, percentage reduction in collagen and α-SMA expression, and specific measurements of hydroxyproline content, were not available in the public documents accessed for this report.

Clinical Data: Phase 1 Study in Healthy Volunteers

A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of bersiporocin in healthy adults.[5]

Pharmacodynamic Endpoint: Pro-peptide of Type III Procollagen (Pro-C3)

A key pharmacodynamic biomarker assessed in the multiple-ascending dose (MAD) part of the study was the serum level of the pro-peptide of type III procollagen (Pro-C3). Pro-C3 is a biomarker that reflects the rate of type III collagen synthesis, which is elevated in fibrotic conditions like IPF. The study found that treatment with bersiporocin resulted in lower levels of Pro-C3 compared to placebo, indicating a reduction in systemic collagen synthesis.[5]

Table 1: Summary of Pro-C3 Level Reduction in Phase 1 MAD Study

| Treatment Group | Dosage | Observation |

| Bersiporocin | Multiple Ascending Doses (up to 200 mg twice daily for 14 days) | Lower area under the effect-time curve of Pro-C3 compared to placebo.[5] |

| Placebo | - | Higher levels of Pro-C3 compared to bersiporocin-treated groups.[5] |

Experimental Protocols

Detailed experimental protocols from the primary research publications were not available in the public domain. However, based on the descriptions of the studies, the following are generalized methodologies that are likely to have been employed.

In Vitro Inhibition of Collagen Synthesis in Primary Human Lung Fibroblasts

-

Cell Culture: Primary lung fibroblasts isolated from IPF patients would be cultured under standard conditions.

-

Stimulation: Cells would be stimulated with a pro-fibrotic agent, such as TGF-β, to induce collagen and α-SMA synthesis.

-

Treatment: Different concentrations of bersiporocin would be added to the cell cultures.

-

Analysis:

-

Collagen Synthesis: This could be measured by techniques such as Sircol assay for soluble collagen, Western blotting for collagen type I, or by measuring the incorporation of radiolabeled proline.

-

α-SMA Expression: Typically assessed by Western blotting or immunofluorescence.

-

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

-

Induction of Fibrosis: Mice (e.g., C57BL/6 strain) would be administered a single intratracheal dose of bleomycin to induce lung injury and subsequent fibrosis.

-

Treatment: Bersiporocin would be administered orally at various doses for a specified duration, starting at a defined time point after bleomycin instillation.

-

Assessment of Fibrosis:

-

Histology: Lung tissue would be collected, sectioned, and stained (e.g., Masson's trichrome, Sirius Red) to visualize and score the extent of fibrosis.

-

Hydroxyproline Assay: A quantitative biochemical method to measure the total collagen content in lung tissue homogenates.

-

Lung Function: Assessed using techniques like whole-body plethysmography to measure parameters such as respiratory rate and tidal volume.

-

Experimental Workflow Diagram

References

- 1. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. biopharmaboardroom.com [biopharmaboardroom.com]

- 4. Daewoong Pharmaceutical Publishes Molecular Mechanism of Bersiporocin as an Antifibrotic in EMBO Molecular Medicine < English < PR Newswire < 기사본문 - 팜뉴스 [pharmnews.com]

- 5. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of bersiporocin, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

Asymmetric Inhibition of Prolyl-tRNA Synthetase by Bersiporocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bersiporocin (DWN12088) is a novel, first-in-class small molecule inhibitor of prolyl-tRNA synthetase 1 (PARS1) being developed for the treatment of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1] PARS1, a crucial enzyme in protein synthesis, catalyzes the attachment of proline to its cognate tRNA.[2][3] In fibrotic conditions, the overproduction of collagen, a proline-rich protein, is a key pathological feature.[4] Bersiporocin targets PARS1 to reduce collagen synthesis.[5] A key feature of Bersiporocin is its unique mechanism of asymmetric inhibition of the PARS1 homodimer. This document provides an in-depth technical overview of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Asymmetric Inhibition

Prolyl-tRNA synthetase 1 (PARS1) functions as a homodimer, with each protomer containing a catalytic site.[5][6] Bersiporocin exhibits a distinct binding affinity for each of the two catalytic sites within the dimer.[6] Structural and kinetic analyses have revealed that the binding of the first Bersiporocin molecule to one protomer induces a conformational change in the second protomer.[5][6] This alteration reduces the binding affinity of the second Bersiporocin molecule to the other catalytic site.[5] This negative cooperativity results in a dose-response curve with a reduced Hill slope, contributing to an expanded therapeutic window by preventing excessive inhibition of PARS1 at higher concentrations, which is crucial for normal protein synthesis.[7]

Signaling Pathway of PARS1 Inhibition

The following diagram illustrates the proposed mechanism of asymmetric inhibition of the PARS1 homodimer by Bersiporocin.

Quantitative Data

The inhibitory effects of Bersiporocin and the comparator compound, halofuginone (HF), have been quantified through various assays.

Table 1: In Vitro Prolyl-tRNA Synthetase (PARS1) Inhibition

| Compound | Proline (µM) | ATP (µM) | IC50 (nM) |

| Bersiporocin | 10 | 1000 | 74 |

| 100 | 1000 | 191 | |

| 1000 | 1000 | 1148 | |

| Halofuginone | 10 | 1000 | 11 |

| 100 | 1000 | 17 | |

| 1000 | 1000 | 66 |

Data compiled from in vitro prolylation assays. The IC50 values demonstrate a proline-competitive inhibition pattern for both compounds.[2]

Table 2: Cell-Based Inhibition of Collagen Synthesis

| Compound | Assay | IC50 (nM) | CC50 (nM) | Therapeutic Index (TI = CC50/IC50) |

| Bersiporocin | Pro-collagen 1 ELISA (WI-26 VA4 cells) | 2,025 | 20,847 | 10.29 |

| Halofuginone | Pro-collagen 1 ELISA (WI-26 VA4 cells) | 15.19 | 52.55 | 3.46 |

IC50 values represent the concentration for 50% inhibition of pro-collagen 1 synthesis. CC50 values represent the concentration for 50% cytotoxicity. The therapeutic index for Bersiporocin is approximately three times wider than that of Halofuginone in this cellular context.[2]

Table 3: Surface Plasmon Resonance (SPR) Binding Affinity to PARS1

| Compound | ATP | Dissociation Constant (KD) (nM) |

| Bersiporocin | - | 13.1 |

| + | 1.14 | |

| Halofuginone | - | 1.96 |

| + | 0.28 |

Binding affinity was determined by SPR, showing that the presence of ATP enhances the binding of both compounds to PARS1.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data section.

In Vitro Prolylation Assay

This assay measures the enzymatic activity of PARS1 by quantifying the amount of proline attached to its cognate tRNA.

References

- 1. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]

- 2. path.ox.ac.uk [path.ox.ac.uk]

- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. researchgate.net [researchgate.net]

- 5. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

In-Depth Technical Guide: The Molecular Pharmacology of Bersiporocin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bersiporocin (DWN12088) is a first-in-class, orally bioavailable small molecule inhibitor of prolyl-tRNA synthetase (PRS), currently in clinical development for the treatment of idiopathic pulmonary fibrosis (IPF). This document provides a comprehensive overview of the molecular pharmacology of bersiporocin, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation. Bersiporocin exhibits a unique asymmetric mechanism of inhibition against its target, leading to a reduction in collagen synthesis without complete abrogation of essential enzyme function. This targeted approach offers a promising therapeutic window for the treatment of fibrotic diseases.

Introduction to Bersiporocin and Idiopathic Pulmonary Fibrosis

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the excessive deposition of collagen and other extracellular matrix components, leading to stiffening of the lungs and irreversible decline in respiratory function.[1][2] The prognosis for IPF patients is poor, with a 5-year survival rate of less than 40%, highlighting the urgent need for novel and more effective therapies.[1][2]

Bersiporocin (also known as DWN12088) is an investigational drug developed by Daewoong Pharmaceutical that targets the underlying fibrotic process.[1][3] It has been granted Orphan Drug Designation by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of IPF.[2]

Mechanism of Action: Asymmetric Inhibition of Prolyl-tRNA Synthetase (PRS)

The primary molecular target of bersiporocin is prolyl-tRNA synthetase (PRS), also known as PARS1.[1] PRS is a crucial enzyme responsible for catalyzing the attachment of proline to its cognate tRNA, a necessary step for the incorporation of proline into newly synthesized proteins.[1][4] Given that collagen is exceptionally rich in proline residues, inhibiting PRS presents a logical strategy for reducing excessive collagen production in fibrotic conditions.[1]

The PARS1 Homodimer and Asymmetric Binding

PRS exists as a homodimer, with each monomer containing a catalytic site.[1] Structural and kinetic analyses have revealed that bersiporocin employs a novel asymmetric mode of inhibition.[1][4] It binds to the catalytic site of each protomer of the PARS1 dimer with different affinities.[4] The binding of the first bersiporocin molecule to one protomer induces a conformational change in the dimer, which reduces the binding affinity of the second molecule to the other protomer.[1] This results in a state of partial inhibition, where collagen synthesis is reduced, but the essential housekeeping functions of PRS are maintained, thereby widening the therapeutic window and enhancing safety.[1]

Signaling Pathway

Bersiporocin's inhibition of PRS catalytic activity leads to a downstream reduction in the synthesis of proline-rich proteins, most notably collagen. This directly interferes with the fibrotic cascade. The pathway can be visualized as follows:

Caption: Bersiporocin inhibits the PARS1 homodimer, reducing prolyl-tRNAPro synthesis and subsequently collagen production, thereby mitigating fibrosis.

Quantitative Pharmacological Data

In Vitro Potency

Bersiporocin demonstrates potent inhibition of prolyl-tRNA synthetase.

| Parameter | Value | Reference |

| IC50 (PRS) | ≤100 nM | [4] |

Phase 1 Pharmacokinetics in Healthy Volunteers

A first-in-human, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of bersiporocin in healthy adults. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[3] Bersiporocin exhibited dose-proportional pharmacokinetics.[3]

Table 3.2.1: Pharmacokinetic Parameters of Bersiporocin (Single Ascending Dose) [3]

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-last (ng*hr/mL) | t1/2 (hr) |

| 100 mg (solution) | 1040 ± 323 | 1.0 (0.5-1.5) | 2680 ± 585 | 2.2 ± 0.4 |

| 100 mg (capsule) | 227 ± 153 | 4.0 (3.0-6.0) | 1680 ± 1020 | 5.3 ± 1.5 |

| 300 mg (capsule) | 728 ± 294 | 4.0 (3.0-6.0) | 6850 ± 2450 | 6.9 ± 1.4 |

| 600 mg (capsule) | 1380 ± 564 | 4.5 (4.0-8.0) | 16100 ± 6210 | 7.9 ± 1.6 |

| 500 mg (tablet) | 1140 ± 345 | 5.0 (4.0-8.0) | 13400 ± 4110 | 8.8 ± 2.0 |

Data are presented as mean ± standard deviation, except for Tmax, which is median (range).

Table 3.2.2: Pharmacokinetic Parameters of Bersiporocin (Multiple Ascending Dose, Day 14) [3]

| Dose (twice daily) | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUCτ (ng*hr/mL) | t1/2 (hr) |

| 25 mg | 243 ± 76 | 4.0 (2.0-6.0) | 1630 ± 461 | 9.0 ± 2.1 |

| 50 mg | 525 ± 174 | 4.0 (4.0-5.0) | 3630 ± 1170 | 9.7 ± 2.3 |

| 100 mg | 1200 ± 399 | 4.0 (4.0-6.0) | 9030 ± 2990 | 11.2 ± 2.5 |

| 200 mg | 2680 ± 893 | 4.0 (4.0-6.0) | 22100 ± 7340 | 12.1 ± 3.4 |

Data are presented as mean ± standard deviation, except for Tmax,ss, which is median (range).

Pharmacodynamics

In the MAD study, treatment with bersiporocin resulted in lower levels of the pro-peptide of type 3 procollagen (Pro-C3), a biomarker of collagen synthesis, compared to placebo.[3]

Experimental Protocols

In Vitro PRS Inhibition Assay

A detailed protocol for determining the IC50 of bersiporocin against PRS would typically involve the following steps.

Caption: Workflow for determining the in vitro inhibition of prolyl-tRNA synthetase by bersiporocin.

Methodology:

-

Reagent Preparation: Recombinant human PARS1 is purified. Serial dilutions of bersiporocin are prepared in a suitable buffer. The reaction mixture includes ATP, proline, and total tRNA containing tRNAPro. [3H]-proline is used as a tracer.

-

Enzyme Inhibition: PARS1 is pre-incubated with varying concentrations of bersiporocin for a defined period at a controlled temperature.

-

Enzymatic Reaction: The aminoacylation reaction is initiated by the addition of ATP, proline (including the radiolabel), and tRNA. The reaction proceeds for a specific time.

-

Reaction Termination and Precipitation: The reaction is stopped, typically by the addition of a strong acid like trichloroacetic acid (TCA). The tRNA is precipitated onto filter paper.

-

Quantification: The amount of radiolabeled proline incorporated into the tRNA is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each bersiporocin concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

In Vitro Collagen Synthesis Assay in Lung Fibroblasts

This assay assesses the effect of bersiporocin on collagen production in a cellular context relevant to IPF.

Methodology:

-

Cell Culture: Primary human lung fibroblasts, ideally derived from IPF patients, are cultured in appropriate media.[3]

-

Fibroblast Activation: Cells are stimulated with transforming growth factor-beta (TGF-β) to induce a fibrotic phenotype, characterized by increased collagen synthesis.[3]

-

Treatment: Cells are treated with TGF-β in the presence of varying concentrations of bersiporocin or vehicle control for a specified duration (e.g., 24-48 hours).

-

Collagen Quantification: The amount of collagen produced and secreted into the cell culture supernatant and/or deposited in the extracellular matrix is quantified. This can be achieved through several methods:

-

Western Blotting: For specific collagen types (e.g., Collagen I, III).

-

ELISA: For secreted pro-collagen peptides (e.g., Pro-C3).

-

Sircol Assay: A colorimetric method to quantify total soluble collagen.

-

Hydroxyproline Assay: A chemical method to determine the total amount of collagen, as hydroxyproline is a major component of collagen.

-

In Vivo Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is a standard preclinical model to evaluate the anti-fibrotic efficacy of drug candidates.

Methodology:

-

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

-

Fibrosis Induction: A single intratracheal or oropharyngeal instillation of bleomycin is administered to the mice to induce lung injury and subsequent fibrosis.[3]

-

Treatment: Bersiporocin is administered orally, typically starting on the day of or several days after bleomycin administration and continuing for a period of 14-21 days. A vehicle control group and a sham (saline-instilled) group are included.

-

Efficacy Endpoints: At the end of the study, the following endpoints are assessed:

-

Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

-

Lung Collagen Content: The total amount of collagen in the lungs is quantified using a hydroxyproline assay.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts and cytokine levels.

-

Lung Function: In some studies, lung function parameters can be measured using techniques like whole-body plethysmography.[3]

-

Clinical Development

Phase 1 Studies

As detailed in section 3.2, Phase 1 studies in healthy volunteers have demonstrated that bersiporocin is generally safe and well-tolerated, with dose-proportional pharmacokinetics.[3]

Phase 2 Clinical Trial (NCT05389215)

A multinational, randomized, double-blind, placebo-controlled Phase 2 clinical trial is currently ongoing to evaluate the efficacy and safety of bersiporocin in patients with IPF.[2][5]

Table 5.2.1: Overview of the Phase 2 Clinical Trial (NCT05389215)

| Parameter | Description |

| Title | A Study to Evaluate the Safety and Efficacy of DWN12088 in Patients With Idiopathic Pulmonary Fibrosis |

| Status | Recruiting |

| Study Design | Randomized, Double-Blind, Placebo-Controlled, Parallel Assignment |

| Target Enrollment | 102 participants |

| Treatment Arms | - Bersiporocin 150 mg twice daily for 24 weeks- Placebo twice daily for 24 weeks |

| Key Inclusion Criteria | - Age ≥40 years- Diagnosis of IPF- Forced Vital Capacity (FVC) ≥40% of predicted- Diffusing capacity of the lung for carbon monoxide (DLCO) ≥25% and ≤80% of predicted |

| Primary Outcome | Change from baseline in FVC (mL) at Week 24 |

| Key Secondary Outcomes | - Safety and tolerability- Time to first acute IPF exacerbation- Change in quantitative lung fibrosis score on high-resolution computed tomography (HRCT) |

Conclusion

Bersiporocin represents a promising novel therapeutic agent for idiopathic pulmonary fibrosis with a well-defined and unique molecular mechanism of action. Its asymmetric inhibition of prolyl-tRNA synthetase allows for the targeted reduction of collagen synthesis while potentially preserving essential cellular functions, suggesting a favorable safety profile. Preclinical studies have demonstrated its anti-fibrotic efficacy, and Phase 1 clinical data have established its pharmacokinetic profile and preliminary safety in humans. The ongoing Phase 2 clinical trial will be crucial in determining the clinical efficacy and safety of bersiporocin in patients with IPF. This technical guide provides a comprehensive summary of the current knowledge on the molecular pharmacology of bersiporocin for the scientific and drug development community.

References

- 1. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]

- 2. Daewoong Pharmaceutical Presents Phase 2 Clinical Trial Poster on 'Bersiporocin' at ATS 2025, Highlights Global Patient Demographics - BioSpace [biospace.com]

- 3. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of bersiporocin, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

Bersiporocin: A Targeted Approach to Combating Fibrosis Through Prolyl-tRNA Synthetase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease, exemplifies the urgent need for novel antifibrotic agents. Bersiporocin (DWN12088), a first-in-class oral inhibitor of prolyl-tRNA synthetase (PRS), has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of Bersiporocin's mechanism of action, its role in key antifibrotic pathways, and a summary of its preclinical and clinical development. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways and experimental workflows are included to support further research and development in this area.

Introduction to Fibrosis and the Role of Collagen

Fibrosis is the pathological outcome of a dysregulated wound-healing process, leading to the excessive deposition of extracellular matrix (ECM) components, particularly collagen, in tissues. This relentless accumulation of scar tissue disrupts normal organ architecture and function, ultimately leading to organ failure. A key cellular mediator of fibrosis is the myofibroblast, a specialized fibroblast phenotype responsible for the bulk of ECM production. The differentiation of fibroblasts into myofibroblasts is a critical event in the progression of fibrosis and is driven by various pro-fibrotic stimuli, most notably Transforming Growth Factor-beta (TGF-β). Given that proline is a major constituent of collagen, targeting the machinery of collagen synthesis presents a rational therapeutic strategy for fibrotic diseases.

Bersiporocin: Mechanism of Action in Antifibrotic Pathways

Bersiporocin is a novel small molecule inhibitor that targets prolyl-tRNA synthetase (PARS1 or PRS), a crucial enzyme in protein biosynthesis.[1][2][3][4] PARS1 is responsible for charging proline to its cognate tRNA, a rate-limiting step in the synthesis of proline-rich proteins like collagen.[1][3][4]

Asymmetric Inhibition of the PARS1 Homodimer

PARS1 exists as a homodimer, and both units of the dimer are catalytically active.[1][3] A key and unique feature of Bersiporocin's mechanism is its asymmetric binding to the PARS1 homodimer.[1][3][4] Bersiporocin binds with high affinity to the catalytic site of one of the PARS1 protomers, leading to the inhibition of its enzymatic activity.[1][3] This initial binding event induces a conformational change in the entire homodimer, which in turn prevents a second Bersiporocin molecule from binding to the other protomer.[1][3] This results in a partial, rather than complete, inhibition of PARS1 activity within the cell. This "asymmetric inhibition" is believed to be crucial for Bersiporocin's favorable safety profile, as it reduces collagen synthesis to a therapeutic level without completely disrupting the essential functions of PARS1 in general protein synthesis.[1][3][4]

Downstream Effects on Fibrotic Pathways

By inhibiting PARS1, Bersiporocin effectively reduces the intracellular pool of prolyl-tRNA, thereby limiting the rate of collagen synthesis.[1][3] Preclinical studies have demonstrated that Bersiporocin treatment leads to a significant reduction in the production of collagen and other pro-fibrotic markers.[5] Furthermore, Bersiporocin has been shown to decrease the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation, in response to TGF-β stimulation.[5] This suggests that Bersiporocin's antifibrotic effects are mediated through both the direct inhibition of collagen synthesis and the modulation of myofibroblast activation.

The following diagram illustrates the proposed mechanism of action of Bersiporocin in the context of the TGF-β signaling pathway.

Quantitative Data from Preclinical Studies

Bersiporocin has demonstrated significant antifibrotic efficacy in various preclinical models. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Bersiporocin

| Parameter | Cell Type | Assay | Result | Reference |

| PARS1 Inhibition (IC50) | Enzyme Assay | In vitro prolylation assay | < 100 nM | [6] |

| Collagen Reduction (IC50) | Not Specified | Cellular Assay | < 400 nM | [6] |

| α-SMA Reduction | IPF Patient-derived Lung Fibroblasts | TGF-β Stimulation | Significant Reduction | [5] |

| Collagen Synthesis Reduction | IPF Patient-derived Lung Fibroblasts | TGF-β Stimulation | Significant Reduction | [5] |

Table 2: In Vivo Efficacy of Bersiporocin in Bleomycin-Induced Pulmonary Fibrosis Mouse Model

| Parameter | Dosing | Result | Reference |

| Modified Ashcroft Score | 3, 10, 30 mg/kg (once daily for 3 weeks) | Dose-dependent reduction in fibrosis score | [6] |

| Lung Weight | 3, 10, 30 mg/kg (once daily for 3 weeks) | Dose-dependent reduction in lung weight | [6] |

| Collagen Content (BALF) | 3, 10, 30 mg/kg (once daily for 3 weeks) | Dose-dependent reduction in collagen content | [6] |

| Lung Function | Not Specified | Considerable Improvement | [5] |

| Collagen Accumulation (Lung & Heart) | Not Specified | Significant Reduction | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of Bersiporocin.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This model is a widely used and well-characterized animal model for studying pulmonary fibrosis and evaluating potential antifibrotic therapies.

Objective: To induce pulmonary fibrosis in mice to evaluate the in vivo efficacy of antifibrotic compounds.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Bleomycin sulfate

-

Sterile saline

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Intratracheal instillation device (e.g., MicroSprayer)

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

-

Anesthesia: Anesthetize the mice using a standard protocol.

-

Bleomycin Administration:

-

Position the anesthetized mouse on a surgical board at a 45-degree angle.

-

Expose the trachea through a small incision.

-

Using an intratracheal instillation device, deliver a single dose of bleomycin (typically 1.5 - 3.5 U/kg) in a small volume of sterile saline (e.g., 50 µL).

-

Control animals receive an equal volume of sterile saline.

-

-

Post-Procedure Care: Suture the incision and monitor the animals until they have fully recovered from anesthesia. Provide appropriate post-operative care.

-

Compound Administration:

-

For prophylactic studies, begin administration of the test compound (e.g., Bersiporocin) before or at the time of bleomycin instillation.

-

For therapeutic studies, begin administration of the test compound at a specified time point after bleomycin instillation (e.g., 7 or 14 days).

-

Administer the compound daily via the desired route (e.g., oral gavage).

-

-

Endpoint Analysis:

-

At the end of the study period (typically 14-28 days post-bleomycin), euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

-

Harvest the lungs for histological analysis (e.g., H&E and Masson's trichrome staining) and assessment of fibrosis using the Ashcroft scoring system.

-

Homogenize a portion of the lung tissue for biochemical analysis of collagen content (e.g., hydroxyproline assay).

-

In Vitro Fibroblast-to-Myofibroblast Differentiation Assay

This assay is used to assess the ability of compounds to inhibit the differentiation of fibroblasts into pro-fibrotic myofibroblasts.

Objective: To evaluate the effect of test compounds on TGF-β1-induced myofibroblast differentiation in vitro.

Materials:

-

Primary human lung fibroblasts (e.g., from normal donors or IPF patients)

-

Fibroblast growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Recombinant human TGF-β1

-

Test compound (e.g., Bersiporocin)

-

Antibodies for immunofluorescence or Western blotting (e.g., anti-α-SMA, anti-collagen I)

-

Multi-well culture plates

-

Fluorescence microscope or Western blotting equipment

Procedure:

-

Cell Seeding: Seed primary human lung fibroblasts in multi-well plates at an appropriate density and culture in fibroblast growth medium until they reach sub-confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.

-

Treatment:

-

Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Add TGF-β1 (typically 2-10 ng/mL) to the wells to induce myofibroblast differentiation.

-

Include appropriate controls: untreated cells (negative control) and cells treated with TGF-β1 alone (positive control).

-

-

Incubation: Incubate the cells for 48-72 hours.

-

Endpoint Analysis:

-

Immunofluorescence: Fix and permeabilize the cells. Stain for α-SMA and collagen I using specific primary and fluorescently labeled secondary antibodies. Visualize and quantify the expression and organization of these proteins using a fluorescence microscope.

-

Western Blotting: Lyse the cells and collect the protein extracts. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against α-SMA, collagen I, and a loading control (e.g., GAPDH). Quantify the protein expression levels.

-

Quantitative PCR: Isolate RNA from the cells and perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of key fibrotic genes (e.g., ACTA2, COL1A1).

-

Experimental and Clinical Development Workflow

The development of Bersiporocin has followed a logical progression from preclinical evaluation to clinical trials. The following diagram illustrates a typical workflow for the development of an antifibrotic drug like Bersiporocin.

References

- 1. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]

- 2. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. biopharmaboardroom.com [biopharmaboardroom.com]

- 5. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of bersiporocin, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Bersiporocin: Application Notes and Protocols for In Vitro Fibrosis Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for Bersiporocin (also known as DWN12088), a first-in-class inhibitor of prolyl-tRNA synthetase (PRS). Bersiporocin is under investigation as a novel anti-fibrotic agent, particularly for idiopathic pulmonary fibrosis (IPF). Its unique mechanism of action offers a promising therapeutic strategy by selectively targeting collagen synthesis.

Mechanism of Action

Bersiporocin selectively inhibits the catalytic activity of prolyl-tRNA synthetase 1 (PARS1 or PRS), an essential enzyme for protein synthesis that ligates proline to its cognate tRNA.[1][2][3] Proline is a major component of collagen, and by inhibiting PARS1, bersiporocin effectively downregulates the synthesis of collagen, a key driver of fibrosis.[4][5][6]

A key feature of bersiporocin's mechanism is its asymmetric binding to the PARS1 homodimer. It binds strongly to one of the two catalytic sites, which then alters the conformation of the other site, preventing the binding of a second bersiporocin molecule.[1][2][3] This unique mode of action allows for the reduction of PARS1 enzymatic activity to a therapeutically beneficial level without complete inhibition, which could be detrimental to overall protein synthesis and cell viability.[1][2][3] This asymmetric inhibition is thought to contribute to its favorable safety profile.[1][2][3]

Quantitative Data

The following table summarizes the available quantitative data for bersiporocin from in vitro studies.

| Parameter | Value | Assay | Source |

| IC50 | 74 nM | Prolyl-tRNA Synthetase (PRS) Aminoacylation Assay | [7] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of bersiporocin and a general experimental workflow for its in vitro evaluation.

Experimental Protocols

The following are detailed, representative protocols for key in vitro experiments to assess the anti-fibrotic activity of bersiporocin. These protocols are based on standard methodologies, as the specific, detailed procedures from the primary research on bersiporocin are not fully available in the public domain.

Protocol 1: TGF-β1 Induced Fibrosis in Human Lung Fibroblasts

This protocol describes the induction of a fibrotic phenotype in human lung fibroblasts using Transforming Growth Factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine.

Materials:

-

Human lung fibroblasts (e.g., IMR-90, primary cells)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant Human TGF-β1

-

Bersiporocin

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates (6-well, 24-well, or 96-well)

Procedure:

-

Cell Seeding:

-

Culture human lung fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the fibroblasts into appropriate cell culture plates at a density that will result in 80-90% confluency at the time of treatment.

-

-

Serum Starvation:

-

Once the cells reach the desired confluency, aspirate the growth medium and wash the cells once with PBS.

-

Replace the medium with serum-free DMEM and incubate for 12-24 hours. This synchronizes the cells and reduces baseline proliferation.

-

-

TGF-β1 Induction and Bersiporocin Treatment:

-

Prepare a stock solution of TGF-β1 in a sterile buffer (e.g., PBS with 0.1% BSA). A typical final concentration for induction is 1-10 ng/mL.

-

Prepare stock solutions of bersiporocin in DMSO.

-

Dilute TGF-β1 and bersiporocin (at various concentrations) in serum-free or low-serum (0.5-1%) DMEM. Include a vehicle control (DMSO) and a TGF-β1 only control.

-

Aspirate the serum-free medium from the cells and add the treatment media.

-

-

Incubation:

-

Incubate the cells for 24-72 hours, depending on the endpoint being measured. For gene expression analysis, a shorter incubation may be sufficient, while for protein and collagen deposition, a longer incubation is typically required.

-

-

Harvesting and Analysis:

-

After incubation, the cell culture supernatant can be collected for analysis of secreted collagen (see Protocol 2).

-

The cells can be lysed for protein extraction (for Western blotting) or RNA extraction (for RT-qPCR), or fixed for immunofluorescence staining.

-

Protocol 2: Quantification of Collagen Production by ELISA

This protocol describes the quantification of soluble collagen in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Conditioned media from Protocol 1

-

Collagen Type I ELISA kit

-

Microplate reader

Procedure:

-

Sample Collection:

-

Collect the cell culture supernatant from the TGF-β1 induced and bersiporocin-treated cells (from Protocol 1).

-

Centrifuge the supernatant to remove any cellular debris.

-

-

ELISA Procedure:

-

Follow the manufacturer's instructions for the specific Collagen Type I ELISA kit.

-

Typically, this involves adding standards and samples to a pre-coated microplate, followed by the addition of a detection antibody and a substrate.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and calculate the concentration of collagen in each sample.

-

Compare the collagen levels in the bersiporocin-treated groups to the TGF-β1 only control group to determine the inhibitory effect.

-

Protocol 3: Prolyl-tRNA Synthetase (PARS1) Activity Assay (Aminoacylation Assay)

This protocol is a representative method to measure the enzymatic activity of PARS1 and to determine the IC50 of bersiporocin.

Materials:

-

Recombinant human PARS1 enzyme

-

[³H]-Proline

-